molecular formula C21H12O7 B2636542 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid CAS No. 500533-95-9

4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid

Cat. No.: B2636542
CAS No.: 500533-95-9
M. Wt: 376.32
InChI Key: VPMWLNJETPKSSC-UHFFFAOYSA-N
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Description

4-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid is a complex organic compound with the molecular formula C21H12O7 It is known for its unique structure, which includes a xanthene core and isophthalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid typically involves the condensation of appropriate xanthene derivatives with isophthalic acid. One common method includes the reaction of 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid with isophthalic acid under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid, with the temperature maintained around 100-120°C to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)isophthalic acid is primarily based on its ability to interact with biological molecules through its hydroxyl and carbonyl groups. These functional groups can form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their structure and function. The xanthene core also allows for fluorescence, making it useful in imaging applications .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)13-4-1-10(20(24)25)7-16(13)21(26)27/h1-9,22H,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMWLNJETPKSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-[3-(2,4-bis-benzyloxy-5-chloro-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazol-4-yl]-benzylamine (0.02 g, 0.03 mmol) and triethylamine (0.02 ml, 0.15 mmol) in DCM (1 ml) was added 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-isophthalic acid 2,5-dioxo-pyrrolidin-1-yl ester (0.016 g, 0.03 mmol). The mixture was stirred at room temperature for 1 hour, then concentrated in vacuo. The mixture was purified by column chromatography using ethyl acetate and hexanes as eluent to give N-4-[3-(2,4-bis-benzyloxy-5-chloro-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazol-4-yl]-benzyl)-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-isophthalic acid as a yellow solid (0.0126 g, 40%).
Name
4-[3-(2,4-bis-benzyloxy-5-chloro-phenyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazol-4-yl]-benzylamine
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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